N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C16H20F3NO2S and its molecular weight is 347.4. The purity is usually 95%.
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Scientific Research Applications
Stereochemical and Electronic Interaction Studies
Stereochemical and electronic interactions play a crucial role in the properties and reactivity of chemical compounds, including propanamides like N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide. Research by Olivato et al. (2008) on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides demonstrates the significance of diastereomers and conformers in determining the electronic and structural characteristics of such compounds. Their work, involving 1H NMR, X-ray diffraction, and computational analysis, elucidates how stereochemistry affects molecular interactions, paving the way for tailored applications in material science, pharmaceuticals, and chemical synthesis (Olivato, Domingues, Mondino, Lima, Zukerman-Schpector, Rittner, & Colle, 2008).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of compounds is vital for their application in medical research and drug development. A study on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) by Wu et al. (2006) highlights the importance of analyzing how compounds are absorbed, distributed, metabolized, and excreted in the body. This knowledge is crucial for developing compounds with ideal pharmacokinetic profiles for preclinical and clinical use, suggesting potential research applications for N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide in the exploration of new therapeutic agents (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Crystal Structure and Biological Activity
The study of crystal structures and biological activities is fundamental in drug design and material science. Research by Bai et al. (2012) on the crystal structure and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide showcases the relationship between molecular structure and function. Such investigations can provide insights into the design of compounds with specific biological activities, indicating possible applications in developing new pharmaceuticals and understanding molecular mechanisms of action (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, Sun, Tie-min, 2012).
properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2S/c1-22-15(8-9-23-11-15)10-20-14(21)7-4-12-2-5-13(6-3-12)16(17,18)19/h2-3,5-6H,4,7-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYUKLIMVRLFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.